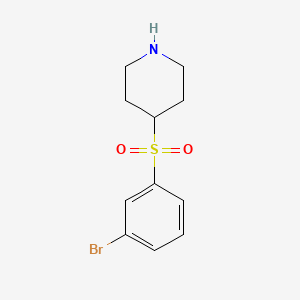
4-(3-Bromo-benzenesulfonyl)-piperidine
Overview
Description
4-(3-Bromo-benzenesulfonyl)-piperidine, also known as 3-Bromo-4-piperidinobenzenesulfonamide, is a synthetic compound that has been used in a variety of scientific experiments and research projects. It is a white, odorless, crystalline solid that is soluble in water and alcohol. It is a reagent used for the synthesis of various organic compounds, such as amides and amines. In addition, it has been used in a wide range of biochemical and physiological experiments, including studies of enzymes and hormones.
Scientific Research Applications
Synthesis and Antibacterial Study
Compounds derived from 4-(3-Bromo-benzenesulfonyl)-piperidine have been extensively explored for their potential in various scientific applications, particularly focusing on their synthesis and antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized through a series of steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate. These derivatives were found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, showcasing their potential in the field of antimicrobial research (Khalid et al., 2016).
Structural Characterization and Biological Evaluation
Further studies have focused on the structural characterization and biological evaluation of derivatives involving 4-(3-Bromo-benzenesulfonyl)-piperidine. For example, thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. These studies provided insights into the stability and reactivity of such compounds, contributing to a deeper understanding of their potential applications in material science and pharmaceutical research (Karthik et al., 2021).
Synthesis of Sulfonyl Hydrazones
Another study focused on the microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine rings, highlighting the importance of these structures in medicinal chemistry. The synthesized compounds were evaluated for their antioxidant and anticholinesterase activities, demonstrating the versatility of 4-(3-Bromo-benzenesulfonyl)-piperidine derivatives in developing potential therapeutic agents (Karaman et al., 2016).
Anti-inflammatory Activity
The anti-inflammatory activities of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have also been explored, revealing that the introduction of N-benzenesulfonyl substituents significantly impacts the compounds' anti-inflammatory properties. These findings open new avenues for the development of anti-inflammatory drugs based on 4-(3-Bromo-benzenesulfonyl)-piperidine chemistry (Li et al., 2018).
properties
IUPAC Name |
4-(3-bromophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSDYUXGATSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-benzenesulfonyl)-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




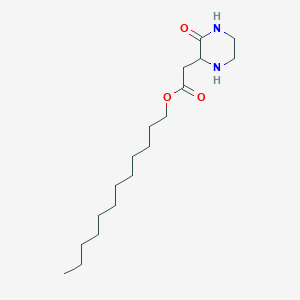
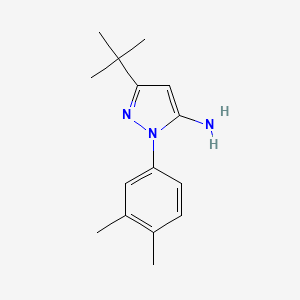


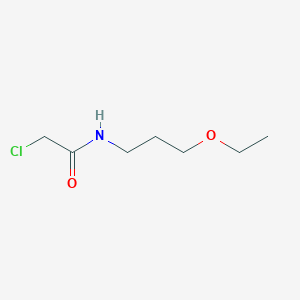
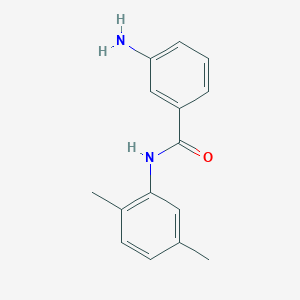

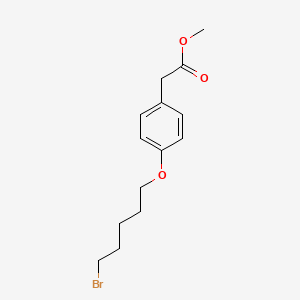



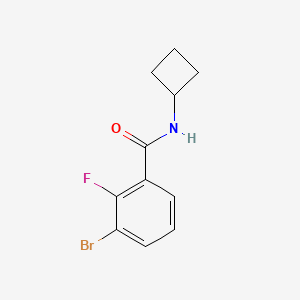
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)